molecular formula C7H7N3O B12846414 Oxazolo[4,5-c]pyridine-4-methanamine

Oxazolo[4,5-c]pyridine-4-methanamine

Cat. No.: B12846414
M. Wt: 149.15 g/mol
InChI Key: KNJRGWKQASGGSR-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazolo[4,5-c]pyridine-4-methanamine typically involves the cyclization of appropriate precursors. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or polyphosphoric acid . Another approach involves the condensation of 2-aroylaminomalonodiamides with ethyl formate in the presence of sodium ethoxide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.

Chemical Reactions Analysis

Types of Reactions

Oxazolo[4,5-c]pyridine-4-methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Oxazolo[4,5-c]pyridine-4-methanamine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

[1,3]oxazolo[4,5-c]pyridin-4-ylmethanamine

InChI

InChI=1S/C7H7N3O/c8-3-5-7-6(1-2-9-5)11-4-10-7/h1-2,4H,3,8H2

InChI Key

KNJRGWKQASGGSR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=C1OC=N2)CN

Origin of Product

United States

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